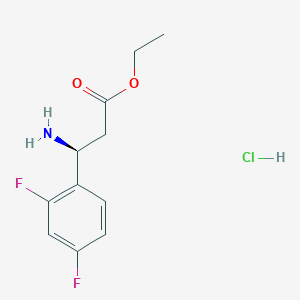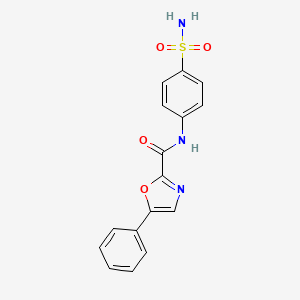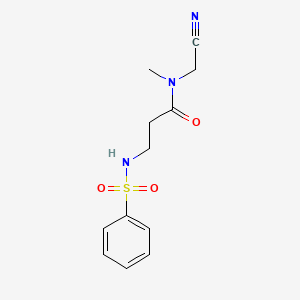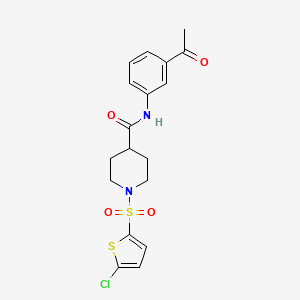![molecular formula C18H17N7O B2516154 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 2034382-33-5](/img/structure/B2516154.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide » :
Agents antibactériens
Ce composé a montré un potentiel en tant qu’agent antibactérien. La recherche indique que les dérivés de la triazolo[4,3-a]pyrazine présentent une activité antibactérienne significative contre les bactéries Gram-positives et Gram-négatives. Ces composés peuvent être particulièrement efficaces contre des souches comme Staphylococcus aureus et Escherichia coli, ce qui en fait des candidats prometteurs pour le développement de nouveaux antibiotiques .
Médicaments antipaludiques
La structure du composé, en particulier la partie triazolo[4,3-a]pyrazine, a été étudiée pour ses propriétés antipaludiques. Des études ont montré que des composés similaires peuvent inhiber la croissance de Plasmodium falciparum, le parasite responsable du paludisme. Cela en fait un candidat potentiel pour le développement de médicaments antipaludiques .
Activité antitumorale
La recherche a démontré que les dérivés de la triazolo[4,3-a]pyrazine possèdent une activité antitumorale significative. Ces composés ont été testés contre diverses lignées cellulaires cancéreuses, y compris A549 (cancer du poumon), MCF-7 (cancer du sein) et HeLa (cancer du col de l’utérus), montrant des résultats prometteurs en matière d’inhibition de la croissance des cellules cancéreuses .
Applications antivirales
La structure du composé suggère des applications antivirales potentielles. Les hétérocycles azotés, comme la triazolo[4,3-a]pyrazine, sont connus pour leurs propriétés antivirales. Ces composés peuvent être étudiés pour leur efficacité contre diverses infections virales, y compris celles causées par les virus à ARN et à ADN .
Résistance antimicrobienne
Compte tenu du problème croissant de la résistance antimicrobienne, ce composé pourrait jouer un rôle crucial dans le développement de nouveaux agents antimicrobiens. Sa structure unique lui permet de cibler les souches bactériennes qui ont développé une résistance aux antibiotiques existants, ouvrant ainsi une nouvelle voie pour lutter contre les infections résistantes .
Agents anti-inflammatoires
La structure du composé suggère également des propriétés anti-inflammatoires potentielles. Les dérivés de la triazolo[4,3-a]pyrazine ont été étudiés pour leur capacité à inhiber les voies inflammatoires, ce qui en fait des candidats potentiels pour le traitement de maladies inflammatoires telles que l’arthrite et les maladies inflammatoires de l’intestin .
Troubles du système nerveux central (SNC)
Les composés contenant de la triazolo[4,3-a]pyrazine ont été étudiés pour leurs effets sur le système nerveux central. Ils ont montré un potentiel en tant qu’agents anxiolytiques et antidépresseurs, ce qui pourrait être bénéfique pour le traitement de troubles comme l’anxiété et la dépression .
Inhibition enzymatique
Le composé peut également être étudié pour ses propriétés d’inhibition enzymatique. Les dérivés de la triazolo[4,3-a]pyrazine ont été trouvés pour inhiber diverses enzymes, ce qui peut être utile dans le développement de traitements pour des maladies où la régulation enzymatique est cruciale, comme le cancer et les troubles métaboliques .
Mécanisme D'action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been found to interact with various targets, including c-Met and VEGFR-2 kinases , which play crucial roles in cell proliferation and angiogenesis, respectively.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases can affect multiple biochemical pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of the targets can lead to a decrease in cell proliferation and angiogenesis, which can potentially be beneficial in the treatment of diseases such as cancer .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures have shown antibacterial activities . These compounds interact with various enzymes and proteins, potentially disrupting their normal function and leading to the observed antibacterial effects .
Cellular Effects
Similar compounds have shown to inhibit the growth of certain cancer cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to bind to certain proteins, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown to be thermally stable , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(15-9-12-3-1-2-4-14(12)22-15)21-13-5-7-24(10-13)16-17-23-20-11-25(17)8-6-19-16/h1-4,6,8-9,11,13,22H,5,7,10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLJVPEEMRIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)


![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)


![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2516085.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)
![3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2516090.png)


![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)
